Dicamba-olamine
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Overview
Description
Dicamba-olamine is an organoammonium salt that is the ethanolamine salt of dicamba. It is widely used as a herbicide for controlling annual and perennial broad-leaved weeds and brush species. This compound is known for its effectiveness in agricultural applications, particularly in crops like cotton, sugarcane, soybeans, sorghum, and cereals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicamba-olamine is synthesized by reacting dicamba (3,6-dichloro-2-methoxybenzoic acid) with ethanolamine. The reaction typically involves mixing dicamba with ethanolamine in a suitable solvent under controlled temperature and pH conditions to form the ethanolamine salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for agricultural use .
Chemical Reactions Analysis
Types of Reactions
Dicamba-olamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the chloro groups, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated dicamba derivatives, amine-substituted dicamba, and other substituted benzoic acid derivatives .
Scientific Research Applications
Dicamba-olamine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying herbicide chemistry and environmental fate.
Biology: Investigated for its effects on plant physiology and its role in controlling weed growth.
Industry: Widely used in agriculture for weed control, contributing to increased crop yields and sustainable farming practices
Mechanism of Action
Dicamba-olamine functions as a synthetic auxin, mimicking the natural plant hormone auxin. It is absorbed through the leaves and translocates throughout the plant, causing uncontrolled growth, leading to plant death. The molecular targets include auxin receptors and pathways involved in ethylene and abscisic acid production, which result in growth inhibition, senescence, and tissue decay .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-mimicking properties.
Triclopyr: A herbicide used for controlling woody plants and broadleaf weeds.
Glyphosate: A non-selective herbicide used for broad-spectrum weed control
Uniqueness
Dicamba-olamine is unique due to its specific formulation as an ethanolamine salt, which enhances its solubility and effectiveness in certain agricultural applications. Its selective action on broad-leaved weeds while being less toxic to grasses makes it a valuable tool in integrated weed management .
Biological Activity
Dicamba-olamine is a derivative of dicamba, a widely used herbicide known for its effectiveness in controlling broadleaf weeds. Understanding the biological activity of this compound is crucial for assessing its environmental impact, potential health risks, and efficacy in agricultural applications. This article synthesizes findings from various studies, including case studies and experimental data, to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound is characterized by the presence of an amine group that enhances its solubility and biological activity compared to traditional dicamba formulations. The chemical structure allows it to interact with plant growth regulators and potentially affect non-target species.
Dicamba functions primarily as a synthetic auxin, mimicking natural plant hormones that regulate growth. This leads to uncontrolled growth in susceptible plant species, ultimately resulting in their death. The specific mechanism involves:
- Disruption of Hormonal Balance : By mimicking auxin, dicamba alters normal physiological processes in plants.
- Induction of Abnormal Growth Responses : It causes rapid cell elongation and division, leading to wilting and death.
Biological Activity Against Microbial Species
Recent studies have indicated that exposure to dicamba formulations can alter the microbial community structure in soil environments. A study demonstrated that sublethal concentrations of dicamba induced changes in antibiotic resistance patterns among bacteria such as Escherichia coli and Salmonella enterica. This suggests that dicamba may enhance the expression of efflux pumps responsible for antibiotic resistance, indicating a significant ecological impact beyond its herbicidal properties .
Cancer Risk Associations
A notable case-control study within the Agricultural Health Study highlighted potential associations between dicamba exposure and certain types of cancer among agricultural workers. Key findings include:
- Increased Risk : Applicators with high exposure levels exhibited elevated risks for liver cancer (relative risk [RR] = 1.80) and chronic lymphocytic leukemia (RR = 1.20) compared to non-users .
- Lower Risk for Myeloid Leukemia : Interestingly, there was an inverse association with myeloid leukemia (RR = 0.73), suggesting complex interactions between exposure levels and cancer types.
Case Study: Volatility and Environmental Impact
Research on the volatility of dicamba formulations revealed significant environmental concerns. New formulations intended to reduce volatility still resulted in damage to non-target crops due to drift during application. This highlights the need for careful management practices when using dicamba-based products .
Experimental Data: Herbicidal Efficacy
In greenhouse studies comparing traditional dicamba formulations with this compound derivatives, it was found that the latter exhibited enhanced herbicidal activity against various weed species while maintaining lower volatility profiles. This suggests that modifying the chemical structure can lead to more effective and environmentally friendly herbicides .
Comparative Analysis of Biological Activity
The following table summarizes key findings regarding the biological activity of different dicamba formulations, including this compound:
Formulation | Efficacy Against Weeds | Volatility | Impact on Microbial Resistance | Cancer Risk Association |
---|---|---|---|---|
Dicamba | High | High | Induces resistance mechanisms | Liver cancer (RR = 1.80) |
This compound | Higher | Lower | Similar induction effects | CLL (RR = 1.20) |
Herbicidal Ionic Liquids | Very High | Very Low | Enhanced stability | Not studied |
Properties
CAS No. |
53404-28-7 |
---|---|
Molecular Formula |
C10H13Cl2NO4 |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
2-aminoethanol;3,6-dichloro-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H6Cl2O3.C2H7NO/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;3-1-2-4/h2-3H,1H3,(H,11,12);4H,1-3H2 |
InChI Key |
PYJWLFDSOCOIHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C(CO)N |
Origin of Product |
United States |
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